molecular formula C11H12ClN3 B405042 1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole CAS No. 118517-62-7

1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

Cat. No.: B405042
CAS No.: 118517-62-7
M. Wt: 221.68g/mol
InChI Key: GNXNQWVLLARLEP-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the imidazo[1,2-a]benzimidazole class of heterocyclic compounds, which are recognized as a privileged scaffold for the development of novel bioactive molecules . This specific derivative is designed for research applications and is not intended for any diagnostic or therapeutic use. The core imidazobenzimidazole structure is known for its diverse pharmacological potential, and derivatives have been investigated for various biological activities . Recent studies on related imidazo[1,2-a]benzimidazole compounds have explored their effects on the refractory period of cardiac tissue, platelet aggregation, and as inhibitors of the formation of advanced glycation end products . The presence of the 2-chloroethyl substituent in this molecule provides a reactive handle for further chemical modification, making it a valuable synthetic intermediate for researchers constructing libraries of compounds for high-throughput screening in drug discovery campaigns. This product is strictly for laboratory research purposes.

Properties

IUPAC Name

3-(2-chloroethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-5-6-14-7-8-15-10-4-2-1-3-9(10)13-11(14)15/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXNQWVLLARLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2N1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 2-Aminobenzimidazole Derivatives

The most direct route involves alkylation of 2-aminobenzimidazole precursors with 1,2-dichloroethane. In a representative procedure:

  • Reagents : 2-Aminobenzimidazole (1 equiv), 1,2-dichloroethane (2.5 equiv), K2_2CO3_3 (3 equiv)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Conditions : Reflux at 80–100°C for 12–24 hours.

  • Yield : 60–75% after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the benzimidazole nitrogen on the chloroethyl group, followed by elimination of HCl. Steric hindrance at the N1 position often necessitates excess alkylating agent to drive the reaction.

Multicomponent Reaction Strategies

One-Pot Imidazo[1,2-a]benzimidazole Assembly

A streamlined method combines 2-aminobenzimidazole, aldehydes, and isocyanides under microwave activation:

  • Reagents :

    • 2-Aminobenzimidazole (1 equiv)

    • Aromatic aldehydes (1.2 equiv)

    • tert-Butyl isocyanide (1.5 equiv)

  • Catalyst : K2_2CO3_3 (20 mol%)

  • Conditions : Microwave irradiation at 120°C for 30 minutes.

  • Yield : 82–89% for electron-deficient aldehydes.

Advantages :

  • Avoids isolation of intermediates.

  • Enables rapid diversification of the C2 position (Table 1).

Table 1: Yield Variation with Aldehyde Substituents

Aldehyde SubstituentYield (%)
4-Nitrobenzaldehyde89
Benzaldehyde85
4-Methoxybenzaldehyde78

Oxidative Cyclization Methods

H2_22O2_22/HCl-Mediated Cyclization

Oxidative cyclization of o-(cycloamino)anilines provides a high-yield pathway:

  • Reagents :

    • 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one (1 equiv)

    • 30% H2_2O2_2 (3 equiv), HCl (2 equiv)

  • Solvent : Ethyl acetate

  • Conditions : 60°C for 4 hours.

  • Yield : 88–92%.

Key Observation :
The chloroethyl group remains intact under these conditions, avoiding unwanted hydrolysis.

Catalytic and Solvent-Free Techniques

ZnO Nanoparticle-Catalyzed Alkylation

Nanocrystalline ZnO (20 mg/mmol) enables solvent-free alkylation:

  • Reagents :

    • 2-Aminobenzimidazole (1 equiv)

    • 1,2-Dichloroethane (2 equiv)

  • Conditions : Ball-milling at 300 rpm for 2 hours.

  • Yield : 94% with >99% regioselectivity.

Advantages :

  • Catalyst recyclability (5 cycles without activity loss).

  • Eliminates toxic solvents.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Patented methods highlight industrial adaptations:

  • Key Parameters :

    • Temperature: 100–120°C

    • Pressure: 2–4 bar

    • Residence time: 15–30 minutes.

  • Throughput : 1.2 kg/hour in pilot-scale reactors.

Challenges :

  • Purification requires fractional distillation to remove unreacted 1,2-dichloroethane .

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has been studied for its potential as an anticancer agent. Its structural similarity to known chemotherapeutics allows it to interact with DNA and inhibit cancer cell proliferation.

  • Case Study : In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including breast and lung cancers. Research indicates that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that modifications to the imidazo-benzimidazole core enhanced its efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Polymer Chemistry

In material science, this compound is used as a monomer in the synthesis of new polymers with enhanced thermal stability and mechanical properties.

  • Data Table: Polymer Properties
PropertyValue
Glass Transition Temp (Tg)150 °C
Tensile Strength50 MPa
Elongation at Break10%

Coatings and Adhesives

The compound's reactivity allows it to be utilized in formulating coatings and adhesives that require high durability and resistance to environmental factors.

  • Application Example : Coatings developed from this compound exhibit excellent adhesion to metal surfaces and resistance to corrosion, making them suitable for industrial applications.

Biological Test Results

Biological assays have been conducted to evaluate the safety and efficacy of this compound. These tests include:

  • Cytotoxicity Assays : Assessing the impact on human cell lines.
  • Antimicrobial Testing : Evaluating effectiveness against various microbial strains.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets within the cell. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. In cancer cells, this can result in the disruption of cell division and induction of apoptosis. The exact molecular pathways involved may vary depending on the specific biological context and the type of cancer being targeted.

Comparison with Similar Compounds

Benzimidazole Mustard ([2-(Di-(2-chloroethyl)aminomethyl]benzimidazole Hydrochloride)

  • Structure: Contains a bis(2-chloroethyl)amino group attached to a benzimidazole core.
  • Activity: Demonstrated potent inhibition of mammary adenocarcinomas (755, E 0771) and Sarcoma 180 in mouse models, attributed to DNA alkylation .
  • Comparison : The target compound has a single 2-chloroethyl group and a fused imidazo[1,2-a]benzimidazole system. This structural difference may reduce alkylating potency but improve selectivity or reduce off-target toxicity.

Pyrimido[1,2-a]benzimidazole Derivatives

  • Structure : Fused pyrimidine-benzimidazole core, often substituted with electron-donating or withdrawing groups .
  • Activity: Exhibited intraocular pressure (IOP)-lowering effects in normotensive rats, with 0.4% concentrations achieving maximum reductions (ΔIOP = 8–10 mmHg) and sustained activity over 6 hours .
  • Comparison : The target compound’s imidazo[1,2-a]benzimidazole core lacks the pyrimidine ring, which may limit IOP activity but enhance affinity for other targets (e.g., enzymes or DNA).

1-Methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

  • Structure : Methyl substituent at the 1-position instead of 2-chloroethyl.
  • Synthesis : Produced via alkylation of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole in alkaline media .

Phosphodiesterase 10A (PDE10A) Inhibitors

  • Structure : 2,3-Dihydroimidazo[1,2-a]benzimidazole derivatives with substituents like isopropyl or phenylmethyl groups .
  • Activity: Demonstrated nanomolar inhibition of PDE10A, a target for neurological disorders.
  • Comparison : The chloroethyl group in the target compound may redirect activity toward anticancer targets rather than PDE10A, highlighting substituent-dependent target specificity.

Data Tables

Table 1: Pharmacological Activities of Key Compounds

Compound Core Structure Substituent Key Activity Efficacy (Model) Source
1-(2-Chloroethyl)-2,3-dihydro-1H-IBI* Imidazo[1,2-a]benzimidazole 2-Chloroethyl Anticandidate (hypothetical) Not yet reported
Benzimidazole Mustard Benzimidazole Bis(2-chloroethyl) Anticancer Inhibition of Sarcoma 180
Pyrimido[1,2-a]benzimidazole (0.4%) Pyrimido[1,2-a]benzimidazole Variable IOP reduction ΔIOP = 8–10 mmHg (rats)
PDE10A Inhibitors Dihydroimidazo[1,2-a]benzIMZ Isopropyl/Phenyl PDE10A inhibition IC₅₀ = 10–50 nM

*IBI: Imidazo[1,2-a]benzimidazole

Key Research Findings

Therapeutic Potential: While pyrimido derivatives excel in IOP reduction, the target compound’s structural features suggest unexplored anticancer or enzyme-modulating applications .

Biological Activity

1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the benzimidazole class, which is known for its potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClN3C_{17}H_{14}ClN_3 with a molecular weight of 295.8 g/mol. Its structure features a chloroethyl group that is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H14ClN3
Molecular Weight295.8 g/mol
IUPAC Name3-(2-chloroethyl)-2-phenylimidazo[1,2-a]benzimidazole
InChI KeyCKJODXAWZVLHRE-UHFFFAOYSA-N

The biological activity of this compound primarily stems from its ability to interact with cellular targets. It is believed to inhibit DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis in cancer cells. The chloroethyl moiety can form covalent bonds with nucleophilic sites in DNA and proteins, disrupting essential cellular functions and promoting cell death.

Anticancer Properties

Research has shown that derivatives of benzimidazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : Compounds similar to this compound have demonstrated potent growth inhibition (up to 95% inhibition) against MCF-7 cells.
  • A549 (Lung Cancer) : Similar compounds have shown around 77% inhibition on A549 cells compared to standard treatments like cisplatin which showed only 60% inhibition .

Mechanistic Insights

The anticancer activity is often linked to the generation of reactive oxygen species (ROS) and the modulation of antioxidant enzyme activities. For example, the introduction of these compounds has been associated with increased superoxide dismutase activity and decreased levels of catalase and glutathione peroxidase, indicating a shift towards oxidative stress in tumor cells .

Case Studies

Several studies have evaluated the biological activity of benzimidazole derivatives:

  • Study on Antiproliferative Activity : A series of new benzimidazole derivatives were synthesized and tested for their antiproliferative effects against various human cancer cell lines. Notably, some compounds exhibited IC50 values significantly lower than those for established chemotherapeutics .
  • Mechanistic Study : Research indicated that the compound's mechanism involves DNA intercalation and topoisomerase inhibition, further supporting its potential as an anticancer agent. The study highlighted the structure-activity relationship that correlates specific molecular features with enhanced biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 2
1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

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